2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(naphthalen-1-yl)acetamide
Description
Key substituents include:
- N-(Naphthalen-1-yl)acetamide: A bulky aromatic moiety that may influence target binding affinity and selectivity, particularly in enzyme inhibition or receptor modulation.
Pyrazolo[3,4-d]pyrimidinones are recognized for their antitumor and kinase-inhibitory properties due to their purine-mimetic structure . The acetamide linker and naphthyl group distinguish this compound from simpler derivatives, suggesting tailored interactions with hydrophobic binding pockets in biological targets.
Properties
IUPAC Name |
2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c25-9-8-24-18-15(10-21-24)19(27)23(12-20-18)11-17(26)22-16-7-3-5-13-4-1-2-6-14(13)16/h1-7,10,12,25H,8-9,11H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSXPUMDGZXFJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C=NC4=C(C3=O)C=NN4CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminopyrazole with ethyl acetoacetate to form the pyrazolopyrimidine core. This intermediate is then subjected to further functionalization to introduce the hydroxyethyl and naphthalen-1-ylacetamide groups .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction rates and yields. The use of catalysts and specific solvents can also play a crucial role in the industrial-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrazolopyrimidine core can be reduced to form alcohols.
Substitution: The naphthalen-1-ylacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other signaling pathways, contributing to its overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs:
Structural and Functional Analysis
Core Heterocycle Variations: The pyrazolo[3,4-d]pyrimidinone core (target compound, ) mimics purines, enabling interactions with ATP-binding pockets in kinases . In contrast, pyrido[2,3-d]pyrimidinones () exhibit a fused pyridine ring, altering electronic properties and binding modes.
Substituent Effects :
- Hydroxyethyl vs. Chloroethyl () : The 2-hydroxyethyl group in the target compound improves hydrophilicity compared to the chloroethyl substituent, which may confer cytotoxic properties via alkylation .
- Naphthalen-1-yl vs. Methoxyphenyl () : The naphthyl group’s bulkiness enhances hydrophobic interactions, whereas the methoxy group in modulates electron density and solubility.
Synthetic Methodologies: Microwave-assisted synthesis () offers rapid, efficient cyclization compared to conventional heating, with chitosan as a eco-friendly catalyst . SHELX-based crystallography () is critical for confirming structural features of pyrazolo-pyrimidinones, ensuring accurate pharmacological profiling .
Pharmacological Implications
- The naphthyl-acetamide moiety may stabilize interactions with allosteric binding sites.
- Comparative Solubility : The hydroxyethyl group in the target compound likely improves aqueous solubility relative to chloroethyl () or fluorophenyl () derivatives, impacting bioavailability.
Biological Activity
The compound 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(naphthalen-1-yl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core with a hydroxyethyl substituent that enhances solubility and may influence its interaction with biological targets. The naphthalene moiety contributes to the compound's hydrophobic characteristics, potentially affecting its bioavailability and pharmacokinetics.
Anticancer Activity
Research indicates that compounds similar to 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(naphthalen-1-yl)acetamide exhibit significant anticancer properties. These compounds are known to inhibit specific kinases involved in cancer progression. For instance:
- Inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) : This kinase is implicated in various cancer pathways. In vitro studies have shown that related pyrazolo compounds can effectively inhibit HPK1 activity, leading to reduced cell proliferation in cancer cell lines .
- Dual CDK2/TRKA Inhibition : Some derivatives have demonstrated dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), leading to significant growth inhibition across multiple cancer cell lines. For example, a related compound showed a mean growth inhibition (GI%) of up to 71.8% against lung carcinoma cell lines .
Anti-inflammatory Activity
Pyrazolo[3,4-d]pyrimidines have also been explored for their anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase enzymes (COX) is notable:
- COX Inhibition : Compounds in this class have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib. For instance, some derivatives exhibited potent COX-2 inhibition with IC50 values around 0.04 μmol .
In Vitro Studies
A study assessed the cytotoxic effects of various pyrazolo derivatives on renal carcinoma cell lines (e.g., RFX 393). The results indicated that certain compounds caused significant cell cycle arrest at the G0–G1 phase and increased apoptosis rates:
| Compound ID | Cell Line | GI% | IC50 (µM) |
|---|---|---|---|
| 6s | RFX 393 | 66.02 | 11.70 |
| 6t | RFX 393 | 52.08 | 19.92 |
These findings suggest that modifications in the structure can lead to enhanced biological activity against specific cancer types .
Structure-Activity Relationships (SAR)
The SAR studies indicate that the presence of electron-donating groups on the pyrazolo core enhances biological activity. For instance:
- Compounds with hydroxyethyl groups showed improved solubility and bioactivity.
- The addition of aromatic groups like naphthalene was found to increase hydrophobic interactions with target proteins.
Q & A
Q. Q1: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis typically involves a multi-step process starting with cyclization of a pyrazolo[3,4-d]pyrimidine core followed by functionalization. Key steps include:
- Core Formation : Cyclization of 5-amino-1H-pyrazole-4-carboxamide derivatives with substituted benzoyl chlorides under basic conditions (e.g., triethylamine) .
- Substituent Introduction : Coupling the hydroxyethyl group via nucleophilic substitution and introducing the naphthylacetamide moiety via amidation .
- Optimization : Yield improvements (≥70%) are achieved by controlling solvent polarity (DMF or THF), temperature (60–80°C), and catalyst selection (e.g., Pd/C for hydrogenation steps) .
Q. Q2: Which analytical techniques are most reliable for structural characterization and purity assessment?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and hydrogen bonding patterns (e.g., downfield shifts at δ 8.2–8.5 ppm for pyrimidine protons) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 458.16) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Q. Q3: What preliminary biological assays are recommended to evaluate its therapeutic potential?
Methodological Answer:
- In Vitro Screening :
- Anticancer : MTT assay against HeLa, MCF-7, and A549 cell lines (IC50 ≤ 10 µM suggests potency) .
- Anti-inflammatory : COX-2 inhibition assay using ELISA kits (comparing % inhibition to celecoxib) .
- Dose-Response Studies : Use logarithmic concentration ranges (0.1–100 µM) to establish dose dependency .
Q. Q4: How does the hydroxyethyl group influence solubility and pharmacokinetic properties?
Methodological Answer:
- Solubility : The hydroxyethyl moiety enhances water solubility (logP ≈ 2.1 vs. 3.5 for non-hydroxylated analogs) .
- Permeability : Assess via PAMPA assay; hydroxyethyl derivatives show improved Caco-2 monolayer permeability (Pe > 5 × 10⁻⁶ cm/s) .
- Metabolic Stability : Microsomal incubation (human liver microsomes) identifies oxidation-prone sites (e.g., naphthyl group) .
Q. Q5: What computational tools are suitable for predicting binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or inflammatory targets (COX-2) .
- MD Simulations : GROMACS for assessing binding stability (RMSD < 2 Å over 100 ns indicates stable complexes) .
Advanced Research Questions
Q. Q6: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with trifluoromethoxy, methyl, or chloro groups on the naphthyl ring to assess IC50 shifts .
- Pharmacophore Mapping : Identify critical moieties (e.g., pyrazolo-pyrimidine core contributes >60% to EGFR binding) via 3D-QSAR (CoMFA/CoMSIA) .
Q. Q7: What strategies resolve contradictions in biological activity data across different assay models?
Methodological Answer:
- Assay Validation : Cross-validate anticancer activity using both 2D monolayer and 3D spheroid models to address false negatives .
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects or pathway crosstalk .
Q. Q8: How can in vivo efficacy and toxicity be systematically evaluated?
Methodological Answer:
- Xenograft Models : Administer 10–50 mg/kg (oral or i.p.) in nude mice bearing MDA-MB-231 tumors; monitor tumor volume and body weight for 28 days .
- Toxicokinetics : Measure plasma levels (Cmax, AUC) and organ histopathology (liver/kidney) to establish therapeutic index .
Q. Q9: What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?
Methodological Answer:
- Bottlenecks : Low yields in amidation steps due to steric hindrance from the naphthyl group.
- Solutions : Use flow chemistry for precise temperature control and high-pressure hydrogenation for efficient reductions .
Q. Q10: How can metabolite identification and toxicity profiling be integrated into early-stage development?
Methodological Answer:
- Metabolite ID : LC-HRMS with isotopic labeling identifies hydroxylated or glucuronidated metabolites .
- Toxicity Screening : Zebrafish embryo assay (LC50 < 100 µM) and Ames test for mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
